molecular formula C10H10N4O3 B8378719 Ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate

Ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B8378719
M. Wt: 234.21 g/mol
InChI Key: UTDHXSQPMAVKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound that combines the structural features of pyrazole and pyrimidine. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

ethyl 6-oxo-2-pyrazol-1-yl-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C10H10N4O3/c1-2-17-9(16)7-6-11-10(13-8(7)15)14-5-3-4-12-14/h3-6H,2H2,1H3,(H,11,13,15)

InChI Key

UTDHXSQPMAVKNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with urea and a substituted aldehyde under acidic conditions. The reaction is usually carried out in ethanol with a few drops of concentrated hydrochloric acid and heated to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These interactions make it a promising candidate for the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones

Uniqueness

Ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate is unique due to its combined pyrazole and pyrimidine structure, which imparts distinct biological activities and chemical reactivity. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and development.

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